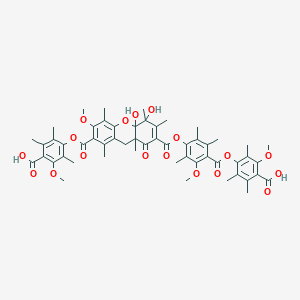

Thielocin A1beta

Description

Properties

CAS No. |

134933-42-9 |

|---|---|

Molecular Formula |

C54H60O18 |

Molecular Weight |

997 g/mol |

IUPAC Name |

4-[4-[7-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-9H-xanthene-2-carbonyl]oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid |

InChI |

InChI=1S/C54H60O18/c1-20-23(4)38(27(8)42(65-15)33(20)47(56)57)69-49(60)35-22(3)25(6)40(29(10)44(35)67-17)71-51(62)37-31(12)53(14,63)54(64)52(13,46(37)55)19-32-26(7)36(45(68-18)30(11)41(32)72-54)50(61)70-39-24(5)21(2)34(48(58)59)43(66-16)28(39)9/h63-64H,19H2,1-18H3,(H,56,57)(H,58,59) |

InChI Key |

DEUPNPRGHXXEHM-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C |

Canonical SMILES |

CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C |

Other CAS No. |

134933-42-9 |

Synonyms |

thielocin A1 beta thielocin A1beta |

Origin of Product |

United States |

Discovery and Isolation of Thielocin A1beta

Thielocin A1beta is a chemical compound that was identified and isolated as part of a larger family of novel phospholipase A2 inhibitors.

Microbial Source: Thielavia Terricola Rf 143

The microorganism responsible for producing Thielocin A1beta is the fungus Thielavia terricola RF-143. This particular strain was the source from which this compound and its related compounds were first isolated.

Fermentation and Extraction Methodologies

The production of Thielocin A1beta was achieved through the fermentation of Thielavia terricola RF-143. Following the fermentation process, this compound was extracted from the fermentation broth. The isolation and purification of the compound involved techniques such as chromatography.

Characterization Within the Thielocin Series A1alpha, A2alpha, A2beta, A3, B1, B2, B3

Computational Approaches in Structural Confirmation

Machine Learning Integration for Spectral Interpretation

The structural elucidation of complex natural products like Thielocin A1β is a meticulous process that has traditionally relied on the manual interpretation of spectroscopic data. However, the advent of machine learning (ML) has introduced powerful computational tools that can augment and accelerate this process. While specific studies detailing the application of machine learning to the spectral interpretation of Thielocin A1β are not yet prevalent in public literature, the methodologies are well-established for other natural products, including those with similar structural motifs or biological activities. These approaches offer a clear roadmap for how ML can be, and likely will be, applied to Thielocin A1β and its analogs.

Machine learning algorithms are increasingly being used to distinguish the activity levels of inhibitors for specific enzymes. For instance, in a study related to the biological target of Thielocin A1β, machine learning models were successfully built to classify inhibitors of GIIA secreted phospholipase A2 (GIIA sPLA₂). nih.gov This research utilized algorithms such as support vector machine (SVM), decision tree (DT), and random forest (RF) to analyze a dataset of 452 compounds. The models were trained on molecular descriptors and fingerprints, achieving high accuracy in predicting the inhibitory activity of the compounds. nih.gov Such an approach demonstrates the potential of ML to analyze structure-activity relationships, which is a complementary field to direct structural elucidation.

In the direct context of structural elucidation, machine learning, particularly through Computer-Assisted Structure Elucidation (CASE) systems, has become an invaluable tool. researchgate.net These systems integrate various spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to propose and rank potential chemical structures.

General Machine Learning Approaches for Spectral Interpretation

The integration of machine learning into spectral interpretation for natural products typically follows a structured workflow. This process leverages the ability of algorithms to recognize patterns in vast datasets of spectral information and correlate them with specific structural features.

Table 1: Illustrative Workflow for Machine Learning-Based Spectral Interpretation

| Step | Description | Relevant Techniques |

|---|---|---|

| 1. Data Acquisition & Preprocessing | High-resolution 1D and 2D NMR spectra (¹H, ¹³C, HSQC, HMBC, COSY) and mass spectra are acquired. Data is digitized, and noise is filtered. | Digital signal processing, peak picking algorithms. |

| 2. Feature Extraction | Spectral data is converted into a machine-readable format. For NMR, this includes chemical shifts, coupling constants, and peak intensities. For MS, this involves m/z values and fragmentation patterns. | Peak detection algorithms, molecular fingerprinting (e.g., ECFP4), descriptor calculation (e.g., CORINA). nih.gov |

| 3. Model Training | An ML model is trained on a large, curated database of known compounds and their corresponding spectra. The model learns the correlation between spectral features and structural motifs. | Support Vector Machines (SVM), Random Forests (RF), Deep Neural Networks (DNNs), Convolutional Neural Networks (CNNs). nih.gov |

| 4. Structure Prediction/Verification | The trained model is used to predict the structure of an unknown compound from its experimental spectra. It can generate a list of candidate structures ranked by probability. | CASE systems, probabilistic structure generators. |

| 5. Output & Validation | The proposed structures are evaluated by chemists, often with the aid of further computational chemistry methods like DFT calculations for NMR chemical shift prediction to validate the proposed structure. | Comparison of predicted vs. experimental spectra, expert review. |

Application to Depside and Depsidone-like Structures

Thielocin A1β is a depside, a class of polyketides composed of two or more hydroxybenzoic acid units linked by an ester bond. The structural elucidation of depsides and the closely related depsidones can be challenging due to the presence of multiple aromatic rings and a high degree of substitution, often leading to a scarcity of protons for standard NMR correlation experiments.

Recent advancements have demonstrated the utility of specialized NMR pulse sequences, such as the Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC), in combination with CASE software to overcome these challenges. acs.org Machine learning models can be trained on datasets of known depsides to recognize the characteristic spectral patterns of the ester linkage and the substitution patterns on the aromatic rings.

Table 2: Hypothetical Machine Learning Model Features for Depside Spectral Analysis

| Feature | Data Source | Relevance to Depside Structure |

|---|---|---|

| ¹³C Chemical Shifts | ¹³C NMR | Indicative of the type of carbon (aromatic, carbonyl, aliphatic) and its electronic environment. Carbonyl shifts are key for identifying the ester linkage. |

| ¹H-¹³C HMBC Correlations | HMBC NMR | Crucial for connecting different structural fragments, especially across the ester bond from the carbonyl carbon to protons on the adjacent aromatic ring. |

| Mass Fragmentation Patterns | MS/MS | Characteristic cleavage of the ester bond provides the masses of the individual hydroxybenzoic acid units, significantly constraining the possible structures. |

| Biosynthetic Plausibility | Genomic Data/Bioinformatics | Machine learning can incorporate biosynthetic rules (e.g., from PKS gene clusters) to prioritize structures that are more likely to be naturally produced. nih.gov |

By integrating these diverse data sources, machine learning algorithms can significantly reduce the search space for possible structures and provide chemists with a high-confidence proposal for the structure of a novel depside like Thielocin A1β. While the direct application of these tools to Thielocin A1β has not been explicitly documented, the foundational work in the broader field of natural product chemistry strongly supports their future use in the ongoing discovery and characterization of this important class of molecules.

Total Synthesis Strategies

The construction of the complex framework of Thielocin A1β has been approached through both stereoselective and racemic total synthesis methodologies. These strategies are centered around the efficient and controlled assembly of its core structure.

Stereoselective Total Synthesis Approaches

The stereoselective total synthesis of (±)-Thielocin A1β has been successfully achieved, highlighting a sophisticated approach to controlling the molecule's three-dimensional structure. acs.orgnih.govresearchgate.netcapes.gov.brresearchgate.net A key feature of these syntheses is the highly stereoselective condensation of three key synthons, which are all derived from a common phenolic intermediate, ethyl 5-formyl-2,4-dihydroxy-3,6-dimethyl benzoate. acs.org This biomimetic-inspired condensation involves a hydroxy dienone, a quinone methide, and a benzoic acid derivative. acs.org The high degree of regio- and stereoselectivity observed in this key condensation step suggests that similar controlling forces may be at play in the natural biosynthetic pathway of Thielocin A1β. acs.org

The synthetic strategy often involves the careful selection of protecting groups to allow for the selective transformation of different parts of the molecule. For instance, model studies led to the decision to protect the dienone component as a (trimethylsilyl)ethyl (TMSE) ester, while the phenol (B47542) and quinone methide precursors were protected as 2,2,2-trichloroethyl (TCE) esters. acs.org This differential protection scheme is crucial for the subsequent homologation and esterification steps.

Racemic Total Synthesis Methodologies

The racemic total synthesis of (±)-Thielocin A1β has also been accomplished, providing a foundational understanding of the key bond-forming reactions. acs.orgnih.govresearchgate.netcapes.gov.brresearchgate.net A pivotal reaction in the racemic approach is the condensation of a 4-methyl-3,4-dihydroxy cyclohexadienone with a quinone methide. acs.orgnih.govresearchgate.netcapes.gov.brresearchgate.net This quinone methide is generated at low temperatures from the fluoride (B91410) ion-catalyzed decomposition of a piperidinium (B107235) salt. acs.orgnih.govresearchgate.netcapes.gov.brresearchgate.net The resulting condensate then undergoes further transformations to yield the target molecule. acs.orgnih.govresearchgate.netcapes.gov.brresearchgate.net This approach, while not yielding a single enantiomer, was instrumental in establishing a viable route to the core structure of Thielocin A1β and confirming the structure of the natural product.

Key Synthetic Intermediates and Reaction Mechanisms

The successful synthesis of Thielocin A1β relies on a series of intricate and carefully controlled chemical reactions. Central to these transformations are the generation and reaction of specific reactive intermediates, as well as the application of advanced synthetic methodologies.

Role of Quinone Methides in Cycloaddition Reactions

Quinone methides are highly reactive intermediates that play a crucial role in the synthesis of Thielocin A1β. acs.orgresearchgate.netpsu.edu These species, which can be generated in several ways, including the fluoride-induced desilylation of silyl (B83357) ethers and the oxidation of phenols, are potent electrophiles. psu.eduresearchgate.net In the context of Thielocin A1β synthesis, an ortho-quinone methide is a key intermediate in a hetero-Diels-Alder cycloaddition reaction. researchgate.netresearchgate.net This cycloaddition, which involves the reaction of the quinone methide with a dienophile, is a key step in constructing the central core of the molecule. psu.edu The high reactivity of quinone methides is driven by the thermodynamic favorability of aromatization of the phenyl ring upon nucleophilic addition. psu.edu The generation of the quinone methide at low temperatures from a piperidinium salt using fluoride ions is a critical step in the racemic synthesis of Thielocin A1β. acs.orgnih.govresearchgate.netcapes.gov.brresearchgate.net

Homologation and Esterification Processes

Following the key cycloaddition reaction, the resulting condensate undergoes a series of transformations, including homologation and esterification, to complete the synthesis of Thielocin A1β. acs.orgresearchgate.net Homologation, a process that extends a carbon chain by a single methylene (B1212753) group, is a vital tool in organic synthesis. mdpi.com In the synthesis of Thielocin A1β, the condensate is homologated through successive esterification with a protected monomeric phenol. acs.orgresearchgate.netresearchgate.net This involves the selective hydrolysis of an α,β-unsaturated ester on the central dimeric unit, followed by esterification with a phenolic monomer. acs.org Careful selection of protecting groups is essential for the success of these steps, allowing for the selective removal of specific protecting groups without affecting other parts of the molecule. acs.org The final step involves the careful removal of all protecting groups to yield the desired Thielocin A1β. acs.orgnih.govresearchgate.netcapes.gov.brresearchgate.net

Advanced Stereochemical Control Techniques

Achieving the correct stereochemistry is a significant challenge in the synthesis of complex molecules like Thielocin A1β. Advanced techniques are employed to control the three-dimensional arrangement of atoms in the molecule.

Diastereoselective Reactions: These are reactions that favor the formation of one diastereomer over another. In the synthesis of related complex natural products, highly diastereoselective acetylide conjugate addition/β-ketoester alkylation sequences have been used to construct vicinal stereocenters with the correct relative configuration. researchgate.netresearchgate.net

Torsional Steering: This concept describes how the rotational barrier around a bond can influence the stereochemical outcome of a reaction. researchgate.netrsc.org It has been shown to be a controlling factor in the stereoselectivity of key steps in the synthesis of other complex molecules, such as the epoxidation step in the synthesis of guanacastepene A. nih.gov While torsional steering can be a powerful tool, it can also lead to the formation of undesired stereoisomers if not properly controlled. researchgate.netresearchgate.netrsc.org DFT calculations have revealed that while torsional steering plays a role, larger conformational factors must also be considered in predicting the stereochemical outcome. researchgate.netresearchgate.netrsc.org

Evaluation of Synthetic Routes for Efficiency and Yield

The synthesis of (±)-thielocin A1β by Génisson et al. is a notable example of this strategy. nih.govcapes.gov.brresearchgate.net The molecule was conceptually disconnected into three main fragments: a hydroxy dienone moiety, a quinone methide precursor, and a benzoic acid derivative. acs.org These fragments were synthesized independently before being strategically coupled.

The key coupling reaction in this synthesis is the reaction between a 4-methyl-3,4-dihydroxy cyclohexadienone and a quinone methide generated at low temperature. nih.govcapes.gov.brresearchgate.net The resulting condensate was then further elaborated through esterification with a protected monomeric phenol to assemble the core structure of thielocin A1β. nih.govcapes.gov.brresearchgate.net

The efficiency of this route can be analyzed by examining the yields of the individual steps involved in the synthesis of the key fragments and their subsequent coupling.

Table 1: Selected Key Step Yields in the Synthesis of (±)-Thielocin A1β Intermediates

| Step | Reactant(s) | Product | Yield (%) |

| Transesterification | Phenolic synthon 5 | Trichloroethyl (TCE) ester 8 | 60 |

| Methylation | Trichloroethyl (TCE) ester 8 | Monomethyl ether 9 | 91 |

| Reductive Amination | Monomethyl ether 9 , piperidine | Benzylic amine 10 | 82 |

| Protection and Quaternization | Benzylic amine 10 | Quaternary ammonium (B1175870) salt 11b | 95 |

| Transesterification | Phenolic synthon 5 | (Trimethylsilyl)ethyl (TMSE) ester 6b | 63 |

| Hydrolysis | Acetate and TBDPS enol ether intermediate | Hydroxy dienone 2b | 70 |

| Final Deprotection | Penultimate carbonate 18 | (±)-Thielocin A1β | 82 |

Data sourced from Génisson et al. (2001). acs.org

While a biomimetic approach, which mimics the biosynthetic pathways of natural products, is another powerful strategy in organic synthesis, the reported synthesis of thielocin A1β is more accurately described as a convergent chemical synthesis. engineering.org.cn The efficiency of the Génisson et al. route lies in its logical fragment-based construction, which facilitates the assembly of a highly complex architecture from simpler, more accessible building blocks. nih.govacs.org

Biosynthetic Pathways of Thielocin A1beta

Enzymatic Components and Intermediates in Fungal Biosynthesis

The biosynthesis of a depside like Thielocin A1β is a multi-step process involving a cascade of enzymatic reactions. While the specific enzymes for Thielocin A1β are yet to be characterized, a general model based on other fungal depside pathways can be proposed.

The key enzymatic components are expected to be encoded within a single biosynthetic gene cluster. This cluster would contain the gene for the core NR-PKS, along with genes for tailoring enzymes that modify the polyketide backbone. These tailoring enzymes can include, but are not limited to, methyltransferases, oxidases, and reductases, which are responsible for the specific substitution patterns observed in the final molecule.

The proposed intermediates in the biosynthesis of Thielocin A1β would be the monomeric aromatic carboxylic acids derived from the PKS machinery. For many depsides, these monomers are orsellinic acid and its derivatives. The PKS would first synthesize these monomers from acetyl-CoA and malonyl-CoA precursors. Following their synthesis, these monomeric units would be joined together through the action of a specific enzymatic domain, likely the thioesterase domain of the PKS, to form the final depside structure of Thielocin A1β.

A general overview of the proposed enzymatic steps is presented in the table below:

| Proposed Enzymatic Step | Enzyme/Domain | Function | Precursor(s) | Product(s) |

| Polyketide Chain Assembly | Non-Reducing Polyketide Synthase (NR-PKS) | Catalyzes the iterative condensation of acyl-CoA units to form polyketide chains. | Acetyl-CoA, Malonyl-CoA | Poly-β-keto chains |

| Aromatization/Cyclization | PKS-associated domains (e.g., Product Template domain) | Catalyzes the cyclization and aromatization of the polyketide chains. | Poly-β-keto chains | Monomeric aromatic carboxylic acids |

| Depside Bond Formation | Thioesterase (TE) domain of the PKS | Catalyzes the ester linkage between two monomeric aromatic units. | Two monomeric aromatic carboxylic acids | Thielocin A1β backbone |

| Tailoring Reactions | Methyltransferases, Oxidases, etc. | Modify the depside backbone to produce the final structure of Thielocin A1β. | Thielocin A1β backbone | Thielocin A1β |

Genetic Basis and Regulation of Biosynthesis in Thielavia terricola

The genes responsible for the biosynthesis of secondary metabolites like Thielocin A1β in fungi are typically clustered together in what is known as a biosynthetic gene cluster (BGC). mdpi.com The identification and characterization of the specific BGC for Thielocin A1β in Thielavia terricola would provide definitive insights into its biosynthesis. While the genome of a related species, Sarocladium terricola, has been sequenced and shown to contain numerous PKS and NRPS gene clusters, the specific cluster for Thielocin A1β in Thielavia terricola remains to be elucidated. nih.gov

The regulation of BGCs in fungi is a complex process that can be influenced by a variety of factors, including developmental stage, nutrient availability, and other environmental cues. The expression of the genes within the Thielocin A1β BGC is likely controlled by specific transcription factors that are themselves regulated by broader cellular signaling pathways. Understanding this regulatory network is crucial for optimizing the production of Thielocin A1β through fermentation.

Recent research on depside biosynthesis in other fungi suggests that the regulation can be intricate, with some gene clusters having the potential to produce different but related compounds depending on the regulatory conditions. mdpi.com This highlights the importance of studying the genetic and regulatory mechanisms in Thielavia terricola to fully comprehend and potentially manipulate the biosynthesis of Thielocin A1β.

Molecular Mechanism of Action of Thielocin A1beta

Inhibition of Phospholipase A2 (PLA2) Enzymes

Thielocin A1beta demonstrates a significant and selective inhibitory capability against phospholipase A2 (PLA2) enzymes. nih.gov Its action is particularly pronounced against a specific subtype, the group II secretory phospholipase A2 (sPLA2-II). nih.govresearchgate.netnih.govacs.orgaai.org

Potent Inhibition of Group II Secretory Phospholipase A2 (sPLA2-II)

Research has consistently shown that this compound is a powerful inhibitor of group II secretory phospholipase A2 (sPLA2-II). nih.govresearchgate.netnih.govacs.orgaai.org This inhibition is dose-dependent, meaning the extent of enzyme inhibition increases with higher concentrations of this compound. nih.govnih.gov The potency of this inhibition is highlighted by its effectiveness at nanomolar concentrations against certain sPLA2-II isoforms. nih.govacs.org

Species-Specific Sensitivity of PLA2 Isoforms (e.g., Rat, Human, Bee Venom)

The inhibitory effect of this compound varies depending on the species and the specific isoform of the PLA2 enzyme. nih.govresearchgate.net Notably, group II phospholipase A2 from rats is exceptionally sensitive to this compound. nih.govresearchgate.net In contrast, its inhibitory activity against human group II phospholipase A2 is less potent. researchgate.net this compound also effectively inhibits bee venom phospholipase A2 in a dose-dependent manner. researchgate.netnih.gov

Kinetic Characterization of Enzyme Inhibition

The interaction between this compound and PLA2 enzymes has been characterized through detailed kinetic studies, which have elucidated the nature and strength of the inhibition.

Determination of Inhibitory Concentration (IC50) and Inhibition Constant (Ki)

The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). edx.org The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. edx.org The Ki is the dissociation constant of the enzyme-inhibitor complex and provides a measure of the inhibitor's binding affinity. edx.org

Studies have determined these values for this compound against various PLA2 enzymes. For instance, it exhibits a remarkably low IC50 of 0.0033 µM for rat group II sPLA2. nih.govresearchgate.net The IC50 for bee venom PLA2 is 1.4 µM. researchgate.netnih.gov In a rat model of carrageenan-induced pleurisy, this compound inhibited PLA2-II activity with an IC50 of 0.32 µM. nih.gov

The inhibition constant (Ki) for rat group II sPLA2 has been determined to be 0.0068 µM, and for bee venom PLA2, it is 0.57 µM. nih.govresearchgate.netnih.gov

Table 1: Inhibitory Potency of this compound against Various PLA2 Isoforms

| Enzyme Source | IC50 (µM) | Ki (µM) |

|---|---|---|

| Rat Group II sPLA2 | 0.0033 nih.govresearchgate.net | 0.0068 nih.govresearchgate.net |

| Bee Venom PLA2 | 1.4 researchgate.netnih.gov | 0.57 researchgate.netnih.gov |

Reversible and Noncompetitive Inhibition Kinetics

Kinetic analyses have revealed that this compound acts as a reversible and noncompetitive inhibitor of PLA2 enzymes. nih.govresearchgate.netnih.gov Reversible inhibition means that the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. libretexts.org

Noncompetitive inhibition is a type of inhibition where the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). khanacademy.orgwikipedia.org This binding reduces the enzyme's catalytic efficiency without preventing the substrate from binding to the active site. khanacademy.orgwikipedia.org A key characteristic of noncompetitive inhibition is that the inhibitor decreases the maximum reaction rate (Vmax) without affecting the substrate concentration at which the reaction rate is half of Vmax (Km). wikipedia.org The inhibition by this compound has been shown to be independent of both Ca2+ and substrate concentration, which is consistent with a noncompetitive mechanism. nih.govresearchgate.net

Direct Molecular Interaction with Phospholipase A2

Evidence suggests that the inhibitory action of this compound results from a direct interaction with the phospholipase A2 enzyme. nih.govresearchgate.net This has been demonstrated through fluorescence quenching experiments. When this compound is added to a solution of Naja naja (Indian cobra) venom phospholipase A2, it quenches the enzyme's intrinsic fluorescence in a dose-dependent manner. nih.govresearchgate.net A 50% quenching of fluorescence was observed at a molar ratio of this compound to the enzyme of 2.2, indicating a direct binding event. nih.govresearchgate.net

Evidence from Fluorescence Quenching Studies

A key line of evidence for the direct interaction between this compound and PLA2 comes from fluorescence quenching experiments. jst.go.jpresearchgate.netnih.gov Studies have shown that this compound effectively quenches the intrinsic fluorescence of PLA2 enzymes. jst.go.jpnih.gov For instance, when interacting with Naja naja (Indian cobra) venom phospholipase A2, this compound induced a dose-dependent quenching of the enzyme's relative fluorescence intensity. jst.go.jpresearchgate.netnih.gov

Independence from Calcium and Substrate Concentration

The inhibitory mechanism of this compound is notably independent of both calcium (Ca²⁺) and substrate concentration. jst.go.jpresearchgate.netnih.gov Many PLA2 enzymes are calcium-dependent for their catalytic activity. sigmaaldrich.compsu.edu However, the inhibition by this compound persists regardless of the Ca²⁺ concentration, indicating that it does not interfere with the calcium-binding site or the enzyme's calcium-dependent activation. jst.go.jpresearchgate.netnih.gov

Furthermore, the inhibition is not affected by varying the concentration of the phospholipid substrate. jst.go.jpresearchgate.netnih.gov This finding demonstrates that this compound is a noncompetitive inhibitor. jst.go.jpresearchgate.net Kinetic studies have confirmed this, revealing a noncompetitive inhibition of rat group II PLA2 with a Ki value of 0.0068 μM. jst.go.jpresearchgate.netnih.govresearchgate.net This noncompetitive and reversible inhibition signifies that this compound binds to a site on the enzyme distinct from the active site where the substrate binds, and it can inhibit the enzyme whether the substrate is bound or not. jst.go.jpresearchgate.net

Comparative Molecular Targeting within the Thielocin Family

The Thielocin family of compounds includes several members that exhibit inhibitory activity against PLA2, though with some variations in their specific interactions and potencies.

This compound is a potent inhibitor, with a particular sensitivity noted for group II PLA2 from rats (IC₅₀ = 0.0033 μM). jst.go.jpresearchgate.netnih.gov Its mechanism, as established, involves direct, noncompetitive binding. jst.go.jp

Thielocin B1 is another member of the family recognized as a potent inhibitor of PLA2G2. mdpi.com Preliminary computational studies have suggested that Thielocin B1 binds to a distinct surface area on its target protein, a region not typically accessible to standard synthetic compounds. researchgate.net

Thielocin B3 also acts as a strong, reversible, and noncompetitive inhibitor of human group II PLA2 (IC₅₀ = 0.076 μM; Ki = 0.098 μM), while showing much weaker inhibition of human group I PLA2. nih.gov Like this compound, it quenches the tryptophan fluorescence of PLA2, with studies on Naja mocambique venom PLA2 showing nearly 100% quenching at a 1:1 molar ratio of inhibitor to enzyme. nih.gov Interestingly, chemical modification studies on Thielocin B3 revealed that its two carboxyl groups are essential for its inhibitory activity but not for the initial binding to the enzyme. Methylation of these carboxyl groups significantly reduced its inhibitory effect on PLA2 but did not affect its ability to quench the enzyme's fluorescence. nih.gov This suggests that while the core structure facilitates binding, the carboxyl groups play a critical role in the subsequent inhibition of the enzyme's function. nih.gov

This comparative analysis highlights a common theme within the Thielocin family: direct binding to PLA2 at a site distinct from the active site, leading to noncompetitive inhibition. However, subtle structural differences between the analogues, such as the functional groups, likely account for variations in their potency and specific molecular interactions.

Preclinical Biological Activities of Thielocin A1beta in in Vivo Models

Anti-inflammatory Properties in Animal Models

Thielocin A1β has been evaluated in established animal models of inflammation, where it has shown a notable ability to mitigate inflammatory responses.

Attenuation of Edema Formation (e.g., Carrageenan-induced Pleurisy in Rats)

In a rat model of carrageenan-induced pleurisy, an established method for studying acute inflammation, Thielocin A1β demonstrated a dose-dependent reduction in the formation of pleural exudate. nih.gov Pleurisy is characterized by the accumulation of fluid and inflammatory cells in the pleural cavity, and the reduction in exudate volume by Thielocin A1β points to its potent anti-inflammatory effects. nih.govnih.govnjppp.com

Reduction of PLA2-II Activity and Exudate Volume

The anti-inflammatory action of Thielocin A1β in the carrageenan-induced pleurisy model is directly associated with its inhibitory effect on group II phospholipase A2 (PLA2-II). nih.gov Extracellular PLA2 activity, identified as PLA2-II, increases in the pleural exudate for up to 24 hours following carrageenan injection. nih.gov Co-injection of Thielocin A1β with carrageenan resulted in a dose-dependent decrease in both the volume of the exudate and the activity of PLA2-II within the exudate. nih.gov This specific inhibition of PLA2-II activity highlights the targeted mechanism of Thielocin A1β in controlling inflammation. nih.govresearchgate.net

| Parameter | Effect of Thielocin A1β | Significance |

|---|---|---|

| Exudate Volume | Dose-dependent reduction | Indicates potent anti-inflammatory activity |

| PLA2-II Activity in Exudate | Dose-dependent reduction | Highlights specific enzymatic inhibition |

Effects on Bee Venom Phospholipase A2-Induced Edema

Thielocin A1β has also been shown to be effective in a mouse paw edema model induced by bee venom phospholipase A2. nih.gov Co-injection of Thielocin A1β with the bee venom enzyme led to a significant reduction in edema formation. nih.govresearchgate.net This finding further supports the role of PLA2 inhibition in the anti-edematous activity of Thielocin A1β. nih.gov The inhibitory action on bee venom PLA2 was found to be noncompetitive and reversible. nih.govresearchgate.net

| Treatment | Result | Reference |

|---|---|---|

| Coinjection of Thielocin A1β (1 microgram/paw) with bee venom PLA2 | 44.7 ± 4.6% reduction in edema formation | nih.gov |

Modulation of Inflammatory Mediators and Cellular Responses

The anti-inflammatory effects of Thielocin A1β extend to its ability to modulate the release of key inflammatory mediators and influence cellular activities involved in the inflammatory process.

Impact on Histamine (B1213489) Release from Mast Cells

Research suggests that Thielocin A1β's edema-reducing activity is linked to its inhibition of phospholipase A2 activity, which is involved in histamine release from mast cells. nih.govresearchgate.net Mast cells are significant players in inflammatory and allergic reactions, releasing histamine and other mediators upon activation. jaspertx.comfrontiersin.org By inhibiting the PLA2 enzyme that participates in this process, Thielocin A1β can indirectly suppress histamine release. nih.gov

Lack of Effect on Prostaglandin (B15479496) E2 Production

Interestingly, while Thielocin A1β effectively reduces inflammation by inhibiting PLA2-II, it does not appear to affect the production of prostaglandin E2 (PGE2) in the exudate of the carrageenan-induced pleurisy model. nih.gov In contrast, conventional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, and steroidal anti-inflammatory drugs like dexamethasone, significantly reduce PGE2 levels. nih.gov This distinction suggests that the anti-inflammatory action of Thielocin A1β is not mediated through the cyclooxygenase (COX) pathway, which is responsible for prostaglandin synthesis. nih.gov This specific mechanism of action, targeting PLA2-II without impacting PGE2 production, differentiates Thielocin A1β from many existing anti-inflammatory agents. nih.gov

Methodological Considerations in Preclinical Efficacy Studies

The evaluation of Thielocin A1β's therapeutic potential in preclinical settings relies on carefully selected and justified methodologies. These include the use of specific animal models that mimic aspects of human inflammatory diseases and various in vitro and ex vivo assays to quantify its biological activity. The choice of these methods is critical for obtaining reliable and translatable data on the compound's efficacy as a phospholipase A2 (PLA2) inhibitor.

Selection and Justification of Animal Models

The in vivo anti-inflammatory properties of Thielocin A1β have been investigated using established animal models of acute inflammation. The selection of these models is based on their ability to create a reproducible and measurable inflammatory response, involving key pathological features that are relevant to human inflammatory conditions.

Rat Carrageenan-Induced Pleurisy Model:

This model is considered an excellent and well-established method for studying acute inflammation. njppp.com The intrapleural injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by the accumulation of pleural exudate (fluid extravasation) and the migration of leukocytes, particularly neutrophils, into the pleural cavity. njppp.commdpi.comnih.gov This model is highly valued because it allows for the straightforward quantification of these key inflammatory markers. njppp.commdpi.com The volume of the exudate and the number of inflammatory cells can be easily measured, providing clear endpoints to assess the efficacy of an anti-inflammatory agent. The carrageenan-induced pleurisy model is known to involve the activation of the cyclooxygenase pathway and the release of various pro-inflammatory mediators, making it a relevant system for testing compounds like Thielocin A1β that target enzymatic pathways involved in inflammation. mdpi.com Studies have shown that Thielocin A1β effectively reduces both the volume of pleural exudate and the activity of group II phospholipase A2 (PLA2-II) in this model, demonstrating its anti-inflammatory action in vivo.

Mouse Bee Venom-Induced Paw Edema Model:

The subplantar injection of bee venom into the paw of a mouse is another widely used model to induce a localized, acute inflammatory response. encyclopedia.pubresearchgate.net Bee venom contains phospholipase A2, which directly triggers an inflammatory cascade, leading to rapid and transient edema formation. researchgate.netmdpi.com This model is particularly relevant for evaluating direct inhibitors of PLA2, as the inflammatory stimulus is the enzyme itself. The resulting paw swelling (edema) can be readily measured over time as an index of the inflammatory response. encyclopedia.pub This model is considered satisfactory for studying both acute and persistent pain and inflammation. encyclopedia.pub Research has demonstrated that the co-injection of Thielocin A1β with bee venom PLA2 significantly reduces the formation of paw edema in mice, providing direct evidence of its inhibitory effect on PLA2 in a living organism. researchgate.net The robustness of the inflammatory response in this model makes it advantageous for discerning the efficacy of potential anti-inflammatory compounds. researchgate.net

| Animal Model | Inducing Agent | Key Pathological Features | Justification for Use |

| Rat Pleurisy | Carrageenan | Pleural exudate accumulation, Leukocyte migration | Well-established acute inflammation model; allows for easy quantification of fluid and cellular infiltration. njppp.commdpi.com |

| Mouse Paw Edema | Bee Venom PLA2 | Localized edema, Nocifensive behaviors | Directly tests PLA2 inhibition in vivo; produces a robust and reproducible inflammatory response. encyclopedia.pubresearchgate.netmdpi.com |

In Vitro and Ex Vivo Assays in Biological Activity Assessment

Complementing in vivo studies, a range of in vitro and ex vivo assays are employed to characterize the inhibitory activity of Thielocin A1β on phospholipase A2 enzymes. These assays are fundamental for determining the compound's potency, selectivity, and mechanism of action at the molecular level.

In Vitro Assays:

In vitro studies, meaning "within the glass," are performed using isolated and purified components outside of a living organism. nih.gov For Thielocin A1β, these assays have been crucial in establishing its profile as a potent PLA2 inhibitor. The primary method involves incubating the compound with a specific, purified PLA2 enzyme and a substrate, then measuring the resulting enzymatic activity.

A common approach is to use a radiolabeled phospholipid substrate. The activity of PLA2 is then determined by measuring the release of radiolabeled fatty acids. The inhibitory effect of Thielocin A1β is quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Through such assays, Thielocin A1β was found to be a highly potent inhibitor of rat group II PLA2. nih.govjst.go.jp

Another in vitro technique used to study the interaction between Thielocin A1β and PLA2 is fluorescence spectrometry. It was observed that Thielocin A1β quenches the natural fluorescence of Naja naja (Indian cobra) venom PLA2 in a dose-dependent manner, suggesting a direct binding interaction between the inhibitor and the enzyme. researchgate.netnih.gov

Key In Vitro Findings for Thielocin A1β:

| Assay Type | Enzyme Source | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Enzyme Inhibition Assay | Rat Group II PLA2 | Phospholipid | Potent inhibition (IC50 = 0.0033 µM) | researchgate.netnih.gov |

| Enzyme Inhibition Assay | Bee Venom PLA2 | Phospholipid | Dose-dependent inhibition (IC50 = 1.4 µM) | researchgate.net |

Ex Vivo Assays:

Ex vivo assays, meaning "out of the living," represent a bridge between in vitro and in vivo studies. These assays involve the use of tissues or cells taken directly from an organism that has been treated with a compound. nih.gov This approach allows for the assessment of a compound's activity in a more physiologically relevant context than in vitro assays, as it can provide initial insights into factors like metabolic stability and tissue distribution. nih.gov

For a PLA2 inhibitor, an ex vivo assay could involve administering the compound to an animal, subsequently isolating specific cells or tissues (e.g., bronchoalveolar lavage cells, macrophages, or platelets), and then stimulating these cells in the laboratory to induce PLA2 activity and the release of downstream mediators like thromboxane (B8750289) A2. nih.gov The ability of the administered compound to have reached these cells and inhibit this induced activity would then be measured. For instance, an ex vivo assay was developed to evaluate a novel sPLA2 inhibitor by administering it intravenously to guinea pigs, collecting bronchoalveolar lavage (BAL) fluid, and then measuring the inhibition of thromboxane A2 release from the BAL cells upon stimulation with recombinant human sPLA2. nih.gov

While the principles of ex vivo assessment are well-established for PLA2 inhibitors, specific studies detailing the use of ex vivo assays to evaluate Thielocin A1β have not been prominently reported in the available scientific literature. The application of such methods would be a logical step to further elucidate its pharmacological profile.

Structure Activity Relationship Sar Studies and Derivative Synthesis

Rational Design and Synthesis of Thielocin A1β Analogues

The rational design of analogues of Thielocin A1β has been largely informed by the chemical structure of the natural product and its congeners, such as Thielocin B3. The total synthesis of (±)-Thielocin A1β has been accomplished, providing a pathway that could be adapted for the creation of derivatives. researchgate.net This synthesis involves the key reaction of a 4-methyl-3,4-dihydroxy cyclohexadienone with a quinone methide, followed by successive esterification to build the complex depside structure. researchgate.net

While extensive synthesis of Thielocin A1β analogues for SAR studies is not widely documented, research on the closely related Thielocin B3 provides significant insights that are applicable to Thielocin A1β due to their structural similarities. Studies on Thielocin B3 derivatives have shown that modifications to various parts of the molecule can have a significant impact on its PLA2 inhibitory activity. nih.gov

Key findings from the synthesis and evaluation of Thielocin B3 derivatives include:

Number of Aromatic Rings: The total number of aromatic rings is a critical determinant for sPLA2-II inhibition, with optimal activity observed in compounds containing six rings. nih.gov

Central Linker: The nature of the central part of the inhibitor is not highly specific. Potent inhibitors have been identified with various linking moieties, including sulfide, sulfone, ether, methylene (B1212753), and amino groups. nih.gov

Terminal Carboxylic Acids: The presence of both terminal carboxylic acids is not an absolute requirement for activity. However, the complete removal of these acidic groups, for instance through diesterification, leads to a loss of inhibitory function. nih.gov A glycine (B1666218) derivative with a benzyl (B1604629) ester group retained potent activity, indicating that at least one acidic group is crucial. nih.gov

| Compound | Modification from Thielocin B3 | Human sPLA2-II IC50 (µM) |

| Thielocin B3 | - | 0.076 |

| Derivative 18 | Central ether replaced with sulfide | 0.14 |

| Derivative 20 | Central ether replaced with sulfone | 0.091 |

| Derivative 29 | Central ether replaced with methylene | 0.069 |

| Derivative 36 | One carboxyl group replaced with a glycine benzyl ester | 0.13 |

| Diester Derivative | Both carboxyl groups esterified | Inactive |

This table presents data for Thielocin B3 derivatives to illustrate SAR principles relevant to Thielocin A1β. nih.gov

Identification of Pharmacophore Features Critical for PLA2 Inhibition

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For Thielocin A1β, its potent and noncompetitive inhibition of group II PLA2 suggests a direct interaction with the enzyme at a site distinct from the catalytic site. nih.gov Fluorescence quenching experiments with Naja naja venom PLA2 further support this direct binding mechanism. nih.gov

Based on SAR studies of related thielocins, several key pharmacophoric features of Thielocin A1β can be inferred:

Hydrophobic Regions: The multiple aromatic rings form an extensive hydrophobic surface. This is likely crucial for interaction with hydrophobic pockets on the surface of the PLA2 enzyme. nih.gov

Hydrogen Bond Donors/Acceptors: The phenolic hydroxyl groups and the ester carbonyls provide sites for hydrogen bonding, which can contribute to the binding affinity and specificity.

Anionic Centers: Studies on Thielocin B3 have demonstrated that the terminal carboxylic acid groups are critical for inhibitory activity, although not necessarily for the initial binding to the enzyme. researchgate.net Methylation of these carboxyl groups in Thielocin B3 resulted in a significant decrease in PLA2 inhibition. researchgate.net This suggests that these anionic groups play a crucial role in the inhibitory mechanism, possibly by interacting with key residues on the enzyme after the initial binding event.

The inhibition by Thielocin A1β is independent of Ca2+ and substrate concentration, which is consistent with a noncompetitive mechanism of action. nih.gov This implies that the pharmacophore of Thielocin A1β does not mimic the substrate but rather interacts with an allosteric or surface site on the enzyme.

Computational Tools in SAR Analysis (e.g., Molecular Docking, Machine Learning)

Computational methods are invaluable for elucidating the SAR of complex molecules like Thielocin A1β. While specific and detailed computational studies on Thielocin A1β are not extensively reported in the literature, the application of these tools to related PLA2 inhibitors provides a framework for how they can be used.

Molecular Docking: This technique can be used to predict the binding pose of Thielocin A1β within the structure of a PLA2 enzyme. For instance, docking studies could be performed using a crystal structure of human group IIA PLA2. Such studies would aim to:

Identify the specific amino acid residues in the binding pocket that interact with the different pharmacophoric features of Thielocin A1β.

Explain the basis for the noncompetitive inhibition by showing a binding site distinct from the active site.

Provide a structural rationale for the SAR data obtained from synthetic analogues. For example, docking could illustrate why the presence of terminal carboxylates is essential for potent inhibition. researchgate.net

Machine Learning: Machine learning algorithms could be employed to develop quantitative structure-activity relationship (QSAR) models. These models would mathematically correlate the structural features of a series of Thielocin A1β analogues with their experimentally determined PLA2 inhibitory activities. A QSAR model could:

Predict the inhibitory potency of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

Identify the most important molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that govern the inhibitory activity.

Although detailed machine learning models for Thielocin A1beta are not yet available, the principles of rational design and computer-aided drug design are actively applied to the broader field of PLA2 inhibitors. nih.gov These computational approaches, in conjunction with synthetic chemistry and biological testing, are essential for refining the pharmacophore model of Thielocin A1β and for the future design of more potent and selective PLA2 inhibitors.

Advanced Research Methodologies and Prospective Investigations

Optimization of Microbial Fermentation for Enhanced Production

The efficient production of Thielocin A1beta is a critical prerequisite for extensive research and potential future applications. Microbial fermentation is the primary route for its synthesis, and optimizing this process is paramount for improving yields. Strategies for enhancement can be systematically explored through a multi-faceted approach.

A fundamental step in fermentation optimization involves the manipulation of the culture medium's composition. The type and concentration of carbon and nitrogen sources are known to significantly influence the production of secondary metabolites. frontiersin.orgnih.gov Systematic evaluation of various carbon sources, such as glucose and soluble starch, and nitrogen sources, like peptone and soybean meal, can identify the optimal nutrients for the producing microorganism. frontiersin.org Furthermore, the impact of inorganic salts, including phosphates and trace elements like magnesium sulfate, must be considered, as these can play crucial roles in microbial growth and metabolic pathways. nih.govfrontiersin.org

Beyond media composition, the physical and chemical parameters of the fermentation environment are critical. Factors such as pH, temperature, aeration (rotation speed), and culture time directly affect microbial growth and product formation. frontiersin.orgnih.gov A systematic, one-factor-at-a-time approach can be initially employed to determine the preliminary optimal range for each parameter. nih.gov Subsequently, statistical methods like Response Surface Methodology (RSM) can be utilized to investigate the interactions between these factors and identify the ideal combination for maximizing this compound production. frontiersin.orgnih.gov This statistical approach is more efficient than traditional methods and can lead to significant improvements in yield. frontiersin.org

The following interactive table outlines key parameters and potential ranges for the optimization of this compound fermentation:

| Parameter | Variable | Rationale |

| Carbon Source | Glucose, Soluble Starch, Glycerol | Primary energy and carbon skeleton source for microbial growth and secondary metabolite synthesis. |

| Nitrogen Source | Peptone, Yeast Extract, Soybean Meal | Essential for the synthesis of amino acids, proteins, and nucleic acids. |

| Inorganic Salts | Phosphate, Magnesium Sulfate | Important for cellular functions, enzyme cofactors, and maintaining osmotic balance. |

| pH | 5.0 - 8.0 | Influences enzyme activity and nutrient uptake by the microorganism. |

| Temperature | 25°C - 37°C | Affects microbial growth rate and enzyme kinetics. |

| Rotation Speed | 100 - 250 rpm | Determines the level of aeration and mixing in the culture. |

| Culture Time | 24 - 120 hours | Secondary metabolite production often occurs in the stationary phase of microbial growth. |

Integration of Omics Technologies (Proteomics, Metabolomics) for Target Identification

Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action. The integration of "omics" technologies, specifically proteomics and metabolomics, offers a powerful, unbiased approach to identify these targets and understand the broader cellular response to the compound. nih.gov

Proteomics can be employed to analyze global changes in protein expression within a biological system upon treatment with this compound. Techniques such as thermal proteome profiling can identify direct protein targets by exploiting the principle that ligand binding increases a protein's thermal stability. nih.gov By comparing the proteomic profiles of treated and untreated cells, researchers can identify proteins whose abundance or post-translational modifications are significantly altered, providing clues to the pathways affected by this compound.

Metabolomics, the large-scale study of small molecules within cells, provides a functional readout of the cellular state and can reveal the biochemical pathways perturbed by a compound. nih.gov By comparing the metabolomic fingerprints of cells exposed to this compound with control cells, it is possible to identify metabolic pathways that are significantly impacted. nih.gov This approach can reveal the downstream effects of target engagement and provide insights into the compound's mode of action.

The true power of this approach lies in the integration of proteomic and metabolomic data. nih.govresearchgate.netresearchgate.net By correlating changes in protein levels with alterations in metabolite concentrations, researchers can construct a more comprehensive picture of the cellular response to this compound and pinpoint its primary molecular targets with greater confidence. nih.govresearchgate.netresearchgate.net

Biophysical Characterization of Ligand-Enzyme Binding (beyond fluorescence quenching)

A detailed understanding of the interaction between this compound and its target enzyme(s) requires sophisticated biophysical characterization that goes beyond simple binding assays. Several advanced techniques can provide deep insights into the thermodynamics, kinetics, and structural basis of this interaction.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. frontiersin.org This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. frontiersin.org This information provides a complete thermodynamic profile of the binding process, revealing the driving forces behind the interaction.

Surface Plasmon Resonance (SPR) is a label-free optical technique that can monitor binding events in real-time. nih.gov By immobilizing the target enzyme on a sensor surface and flowing a solution of this compound over it, SPR can determine the association (kon) and dissociation (koff) rate constants of the interaction. nih.gov This kinetic data is crucial for understanding the dynamics of the binding event and the residence time of the compound on its target.

X-ray crystallography can provide an atomic-level view of the this compound-enzyme complex. nih.gov By determining the three-dimensional structure of the complex, researchers can identify the specific amino acid residues involved in binding and understand the conformational changes that occur upon ligand binding. nih.gov This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent analogs.

The following table summarizes the key information that can be obtained from these advanced biophysical techniques:

| Technique | Key Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |

| Surface Plasmon Resonance (SPR) | Association rate constant (kon), dissociation rate constant (koff), binding affinity (Kd) |

| X-ray Crystallography | Three-dimensional structure of the ligand-enzyme complex, identification of key binding interactions, conformational changes upon binding |

Role of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule that is used to study and manipulate biological systems. nih.gov Given its specific biological activity, this compound has the potential to be developed into a valuable chemical probe. To serve as a robust chemical probe, a molecule should ideally be potent, specific, and have a known mechanism of action.

Once the molecular target of this compound is definitively identified and characterized, the compound can be used to selectively modulate the activity of this target in various biological contexts. nih.gov For example, it could be used to study the role of its target enzyme in specific cellular signaling pathways or to investigate the physiological consequences of inhibiting this enzyme in cellular or animal models.

Furthermore, this compound could be modified to incorporate reporter tags, such as fluorescent dyes or affinity labels, without compromising its biological activity. nih.gov These modified versions could then be used for a variety of applications, including visualizing the subcellular localization of its target enzyme or for affinity-based proteomics experiments to identify interacting proteins. nih.gov The development of this compound as a chemical probe would provide a powerful tool for dissecting complex biological processes and could open up new avenues for therapeutic intervention. nih.gov

Q & A

Q. What validated analytical methods are recommended for structural characterization of Thielocin A1β?

Thielocin A1β's structural elucidation requires a combination of high-resolution techniques:

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry and confirm substituent positions via 2D-NMR (e.g., COSY, HSQC, HMBC) .

- X-ray Crystallography : Resolve absolute configuration, particularly for its polycyclic aromatic core .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns using HRMS (High-Resolution MS) . Reproducibility requires strict adherence to solvent purity, calibration standards, and cross-validation with synthetic analogs (e.g., Thielocin B1) .

Q. What experimental design considerations are critical for synthesizing Thielocin A1β?

Key challenges include regio- and stereochemical control during cyclization. Methodological recommendations:

- Orthogonal Protection Strategies : Prevent unwanted side reactions in multi-step syntheses .

- Spectroscopic Monitoring : Use real-time FTIR or inline NMR to track intermediate stability .

- Comparative Analysis : Benchmark yields and purity against published routes for Thielocin B1 .

Q. How should researchers design bioactivity assays to evaluate Thielocin A1β's PAC3/PAC3 inhibition?

- Positive Controls : Include structurally related inhibitors (e.g., Thielocin B1) to validate assay sensitivity .

- Concentration Gradients : Test 0.1–500 μM ranges to establish dose-response curves and calculate IC50 .

- Binding Validation : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct interaction with PAC3 homodimers .

Advanced Research Questions

Q. What mechanistic studies are required to resolve contradictions in Thielocin A1β's reported bioactivity?

Conflicting IC50 values may arise from assay variability or compound degradation. Mitigation strategies:

- Standardized Protocols : Adopt uniform buffer conditions (e.g., pH 7.4, 25°C) and cell lines .

- Stability Testing : Monitor compound integrity via HPLC under assay conditions .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier methodologies .

Q. How can structure-activity relationship (SAR) studies optimize Thielocin A1β's inhibitory potency?

- Core Modifications : Synthesize analogs with variations in the benzannulated rings to assess steric/electronic effects .

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with PAC3 mutants .

- Functional Assays : Corrogate SAR data with cellular readouts (e.g., luciferase reporters for PAC3 dimerization) .

Q. What methodologies address low reproducibility in Thielocin A1β's PAC3/PAC3 inhibition assays?

- Blinded Replicates : Assign independent researchers to repeat assays to eliminate bias .

- Interlab Validation : Collaborate with external labs to verify results under harmonized protocols .

- Data Transparency : Publish raw datasets (e.g., via Zenodo) for peer scrutiny .

Q. How can in silico simulations improve understanding of Thielocin A1β's interaction dynamics?

- Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories using GROMACS .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions of key residues .

- Machine Learning : Train models on existing PAC3 inhibitor data to predict A1β's off-target effects .

Q. What strategies validate Thielocin A1β's selectivity against related protein-protein interactions (PPIs)?

- Panel Screening : Test against PPIs with similar hydrophobic interfaces (e.g., Keap1/Nrf2) .

- CRISPR Knockouts : Use PAC3-deficient cell lines to confirm on-target effects .

- Cryo-EM : Resolve inhibitor-bound PAC3 complexes to identify binding epitopes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.